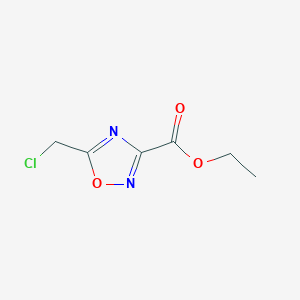

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Descripción

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an ethyl ester at position 2. Its molecular formula is C₆H₇ClN₂O₃, with a molecular weight of 190.59 g/mol. The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. It is widely used to construct pharmacologically active molecules, particularly those targeting infectious diseases and cancer .

Propiedades

IUPAC Name |

ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFGCQEAOOQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654863 | |

| Record name | Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009620-97-6 | |

| Record name | Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization to Form the 1,2,4-Oxadiazole Ring

- Starting Materials: The common starting materials include ethyl 2-oximinooxamate or amidoxime derivatives and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or coupling reagents).

- Reaction Conditions: The amidoxime is reacted with the acid derivative under heating conditions (e.g., 100–130°C) often in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes in the presence of a base like potassium carbonate or sodium ethoxide.

- Mechanism: The reaction involves nucleophilic attack of the amidoxime nitrogen on the activated carboxyl group, followed by cyclization to form the oxadiazole ring.

- Yields: Moderate to good yields are reported (typically 50–85%), depending on the specific substrates and conditions used.

Introduction of the Chloromethyl Group

- Chloromethylation: The chloromethyl group at position 5 can be introduced via substitution reactions using reagents such as chloromethyl chloride or by halogenation of methyl precursors.

- Example: One method involves reacting a methyl-substituted oxadiazole intermediate with phosphorus oxychloride (POCl3) under reflux for extended periods (up to 48 hours) to substitute the methyl group with a chloromethyl moiety.

- Alternative Approaches: Direct alkylation of oxadiazole intermediates with chloromethyl-containing reagents under basic conditions (e.g., K2CO3 in DMF) is also employed.

- Purification: The products are isolated by filtration, recrystallization (e.g., from ethanol or isopropanol), and sometimes chromatographic purification.

Multi-Step Synthesis for Complex Derivatives

- For derivatives such as 6-(4-(5-(chloromethyl)-1,2,4-oxadiazole-3-yl)phenyl)pyrimidine-4-yl methylamine, a multi-step synthesis is used:

- Starting from 4-bromo-N'-hydroxybenzylamine chloracetate, a sequence of addition, esterification, cyclization (ring closure), coupling, amidation, and reduction reactions is performed.

- Reaction temperatures vary by step, including reflux in toluene for 6 hours, room temperature acylation, reflux ring closure, and heating at 100°C for coupling.

- The final chloromethylated oxadiazole intermediate is obtained after chromatographic purification with yields suitable for pharmaceutical intermediate production.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization (Oxadiazole formation) | Ethyl 2-oximinooxamate + acid derivative | Heating in DMF or ethanol, base (K2CO3) | 100–130°C | 50–85 | Formation of oxadiazole ring with ester |

| 2 | Chloromethylation | Methyl-substituted oxadiazole intermediate | POCl3 reflux or chloromethyl chloride alkylation | Reflux (up to 48 h) | 54–85 | Substitution of methyl by chloromethyl |

| 3 | Coupling & Amidation | Bromophenyl oxadiazole + boric acid derivative | Pd-catalyzed coupling in DMF, K2CO3 | 100°C, 6 h | ~80 | For complex derivatives like pyrimidine-linked oxadiazoles |

| 4 | Reduction | Amidated intermediate | Suitable reducing agent (e.g., hydride) | Reflux or room temp | Variable | Final step for amine derivatives |

Research Findings and Optimization Notes

- The formation of the oxadiazole ring is sensitive to reaction temperature and solvent choice; polar aprotic solvents and moderate heating favor higher yields.

- Chloromethylation using POCl3 requires prolonged reflux but provides high purity chloromethyl derivatives.

- Alkylation reactions with chloromethyl reagents in the presence of bases like K2CO3 in DMF are effective for introducing the chloromethyl group under milder conditions.

- Purification by recrystallization and silica gel chromatography ensures removal of side products and unreacted starting materials.

- Multi-step syntheses for pharmaceutical intermediates emphasize reaction control and stepwise isolation to maximize overall yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide can produce oxadiazole N-oxides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The chloromethyl group can be replaced with other nucleophiles, facilitating the creation of new compounds.

- Addition Reactions : It can react with nucleophiles to form adducts that are essential in synthesizing more complex molecules.

- Condensation Reactions : The compound can undergo condensation with other reagents to produce diverse organic products.

Pharmaceutical Applications

The oxadiazole moiety is recognized for its biological activity, making this compound a candidate for drug development. Recent studies have highlighted several potential applications:

Anticancer Activity

Recent research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A study demonstrated that certain oxadiazole derivatives showed potent activity against various cancer cell lines, including MCF-7 and HCT-116. The introduction of electron-withdrawing groups at specific positions enhanced their anticancer potency .

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.19 |

Antimicrobial Properties

Oxadiazoles have also been explored for their antimicrobial activities. This compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Agrochemical Applications

The compound's ability to modify biological activities makes it valuable in agrochemical formulations. Its derivatives can potentially serve as:

- Herbicides : By altering the structure to enhance herbicidal properties.

- Pesticides : The oxadiazole framework is known for its effectiveness against pests and diseases affecting crops.

Case Study 1: Synthesis of Novel Anticancer Agents

In one study, researchers synthesized a series of oxadiazole derivatives from this compound and evaluated their anticancer activities against various cell lines. The results indicated that modifications to the chloromethyl group significantly affected the biological activity of the resulting compounds .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on the synthesis of antimicrobial agents based on this compound. The study reported that certain derivatives exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The chloromethyl group can undergo nucleophilic attack, facilitating covalent bonding with target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate belongs to a broader class of 1,2,4-oxadiazole derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, synthesis, reactivity, and applications.

Structural and Functional Group Comparisons

Key Research Findings

Reactivity : The chloromethyl group undergoes efficient nucleophilic substitution, enabling diverse derivatization (e.g., synthesis of diphenylacrylates for anticancer agents) .

Pharmacological Potential: Derivatives show promise as covalent inhibitors in antiviral research, leveraging the Cl group’s electrophilicity .

Commercial Availability : While the chloromethyl derivative is widely stocked, analogs like ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate are niche and often discontinued .

Actividad Biológica

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antiparasitic, and antiviral effects, supported by recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system has been extensively studied for its biological properties. Compounds containing this heterocyclic structure exhibit a wide range of activities, including:

- Anticancer

- Antiparasitic

- Antiviral

- Antibacterial

- Anti-inflammatory

These compounds have demonstrated inhibitory effects on various targets such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and several kinases .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For example:

- In vitro Studies : The compound has shown cytotoxicity against various cancer cell lines. A derivative of the oxadiazole exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G0-G1 phase. It has been suggested that modifications to the oxadiazole structure can enhance its potency and selectivity against cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 92.4 | Induces apoptosis via caspase activation |

| MDA-MB-231 | Varies | Cell cycle arrest at G0-G1 phase |

| A549 | Varies | Apoptosis induction |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties:

- Nematocidal Activity : Ethyl 5-(chloromethyl)-1,2,4-oxadiazole derivatives have demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, outperforming commercial nematicides like avermectin . The mode of action involves interaction with acetylcholine receptors in nematodes.

Table 2: Nematocidal Activity

| Compound | LC50 (µg/mL) | Target Nematode |

|---|---|---|

| Ethyl 5-(chloromethyl)-... | 2.8 | Bursaphelenchus xylophilus |

| Bromomethyl derivative | 89.9 | Bursaphelenchus xylophilus |

Antiviral Activity

Preliminary studies suggest that derivatives of ethyl 5-(chloromethyl)-1,2,4-oxadiazole may possess antiviral properties:

- Hepatitis B Virus : Molecular docking studies indicate that certain oxadiazole derivatives can effectively interact with the capsid of the Hepatitis B virus (HBV), suggesting potential as antiviral agents . However, further experimental validation is required to confirm these findings.

Case Studies and Research Findings

- Cytotoxicity Studies : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that structural modifications significantly influence their anticancer activity .

- Nematode Interaction : Research demonstrated that specific substitutions on the oxadiazole ring enhance nematocidal activity against Bursaphelenchus xylophilus, providing insights into optimizing these compounds for agricultural applications .

- Molecular Docking Analysis : Studies using molecular docking have provided insights into the binding affinities of these compounds with various biological targets, paving the way for rational drug design .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate?

The compound can be synthesized via cyclocondensation or halogenation strategies. For example:

- Cyclocondensation : React carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions, followed by chloromethylation using N-chlorosuccinimide (NCS) in dichloromethane. This method is adapted from similar oxadiazole syntheses .

- Halogenation : Introduce the chloromethyl group by treating a precursor (e.g., 5-(hydroxymethyl)-1,2,4-oxadiazole) with thionyl chloride (SOCl₂) or NCS. Ensure anhydrous conditions and monitor reaction progress via TLC .

Q. How should researchers handle this compound safely in the laboratory?

Based on safety data for structurally related oxadiazoles:

- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), and toxicity if ingested (H302) .

- Precautions : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., observed m/z 235.1 [M+H]⁺ for a related oxadiazole) .

- NMR : ¹H/¹³C NMR to verify the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for –CH₂Cl in ¹H NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR) .

- Elemental Analysis : Validate purity (>95%) and molecular formula (C₆H₇ClN₂O₃) .

Advanced Research Questions

Q. What strategies optimize the chloromethylation step in synthesis?

- Catalyst Selection : Use N,N-dimethylformamide (DMF) as a catalyst to enhance NCS reactivity .

- Temperature Control : Maintain 0–5°C during chloromethylation to minimize side reactions (e.g., over-chlorination) .

- Workup : Extract the product with ethyl acetate and purify via column chromatography (hexane/EtOAc gradient) to isolate the target compound .

Q. How does the chloromethyl group influence reactivity in further derivatizations?

The chloromethyl (–CH₂Cl) group is a versatile electrophile, enabling:

- Nucleophilic Substitution : React with amines (e.g., Boc-protected amines) to form N-alkylated derivatives, useful in peptide mimetics .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions when paired with palladium catalysts to introduce aryl/heteroaryl groups . Stability studies suggest the chloromethyl group may hydrolyze under acidic/alkaline conditions, requiring inert reaction environments .

Q. How can computational methods predict the stability of intermediates during synthesis?

- DFT Calculations : Model transition states to assess energy barriers for chloromethylation or cyclization steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. THF) to optimize yields .

- Hirshfeld Surface Analysis : Predict crystal packing and stability of the final product .

Q. How can researchers resolve contradictions in reported reaction yields for oxadiazole derivatives?

- Reproducibility Checks : Verify stoichiometry (e.g., 1.0 eq. of acylhydrazide) and reaction time (e.g., 16 hrs for cyclocondensation) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated species) and adjust NCS equivalents .

- Scale-Up Adjustments : Pilot small-scale reactions (≤1 g) before scaling; yields may drop due to heat/mass transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.